5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole
Overview
Description
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a phenyl group and a 2-methyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
- 1-(2-Phenyl-1,3-dioxolan-2-yl)methyl-2(1H)-pyridinone
Uniqueness
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is unique due to its combination of a benzoxazole core with a 2-methyl-1,3-dioxolane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-17(19-9-10-20-17)13-7-8-15-14(11-13)16(21-18-15)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRKPMGGWYKYRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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